2,2,2-Trifluoroacetate;ytterbium(3+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

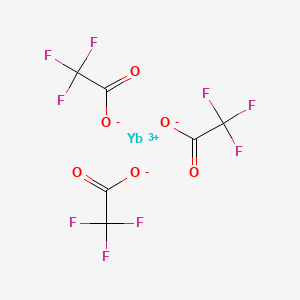

2,2,2-Trifluoroacetate;ytterbium(3+) is a coordination compound that combines the trifluoroacetate anion with the rare earth metal ion ytterbium(3+)

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroacetate;ytterbium(3+) typically involves the reaction of ytterbium(III) acetate with trifluoroacetic acid. The process can be summarized as follows:

Starting Materials: Anhydrous ytterbium(III) acetate and trifluoroacetic acid.

Conditions: The reaction is typically carried out at room temperature under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of 2,2,2-Trifluoroacetate;ytterbium(3+) may involve more scalable methods such as:

Hydrothermal Method: Autoclaving rare earth precursors in the presence of fluorinating agents at elevated temperatures.

Thermal Decomposition: Decomposing rare earth precursors, usually trifluoroacetates, at high temperatures.

Sol-Gel Synthesis: Using a fluorolytic sol-gel route to produce nanoscopic rare earth metal fluorides.

Análisis De Reacciones Químicas

Types of Reactions

2,2,2-Trifluoroacetate;ytterbium(3+) can undergo various chemical reactions, including:

Substitution Reactions: The trifluoroacetate ligands can be replaced by other ligands under appropriate conditions.

Coordination Reactions: The ytterbium(3+) ion can form complexes with other ligands, such as water or organic molecules.

Common Reagents and Conditions

Fluorinating Agents: Used in the hydrothermal method to produce ytterbium fluoride.

Organic Solvents: Such as oleic acid and liquid paraffin, used in the preparation of up-conversion fluorescence nanomaterials.

Major Products

Ytterbium Fluoride: Produced via the fluorolytic sol-gel synthesis.

Complexes with Organic Ligands: Such as trifluoroacetylacetonate complexes.

Aplicaciones Científicas De Investigación

2,2,2-Trifluoroacetate;ytterbium(3+) has a wide range of applications in scientific research:

Catalysis: Used as a catalyst in various organic synthesis reactions.

Materials Science: Employed in the preparation of nanoscopic rare earth metal fluorides, which have applications in dental materials and imaging.

Medical Imaging: Utilized in the development of contrast agents for imaging techniques due to its radiopacity.

Luminescence Studies: Investigated for its unique optical properties in luminescence studies.

Mecanismo De Acción

The mechanism by which 2,2,2-Trifluoroacetate;ytterbium(3+) exerts its effects involves the coordination of the trifluoroacetate anions to the ytterbium(3+) ion. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include:

Comparación Con Compuestos Similares

2,2,2-Trifluoroacetate;ytterbium(3+) can be compared with other similar compounds, such as:

Ytterbium(III) Acetate: Lacks the trifluoroacetate anion and has different chemical properties.

Thulium Trifluoroacetylacetonate Complexes: Similar in structure but contain thulium instead of ytterbium.

Hexafluoroacetylacetonate Complexes: Contain the hexafluoroacetylacetonate anion instead of trifluoroacetate.

These comparisons highlight the unique properties of 2,2,2-Trifluoroacetate;ytterbium(3+), such as its specific coordination chemistry and applications in various fields.

Actividad Biológica

The compound 2,2,2-Trifluoroacetate; Ytterbium(3+) (Yb(3+)) is a lanthanide complex that has garnered attention for its potential biological applications, particularly in the fields of imaging and therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and implications for therapeutic use.

Ytterbium(3+) ions are known to exhibit unique optical properties due to their electronic structure, which allows them to be used in various photonic applications. The biological activity of Yb(3+) is primarily linked to its ability to participate in energy transfer processes and its interactions with biological macromolecules.

- Energy Transfer : Yb(3+) can absorb near-infrared (NIR) light and re-emit it at different wavelengths, making it suitable for applications in bioimaging and phototherapy. This property is particularly useful in minimizing damage to surrounding tissues during therapeutic procedures .

- Interaction with Biomolecules : Yb(3+) can interact with proteins and nucleic acids, potentially influencing their structure and function. This interaction may lead to changes in cellular signaling pathways and gene expression .

1. Cell Viability and Cytotoxicity

Studies have demonstrated that Yb(3+) nanoparticles can influence cell viability in various cell lines. For instance:

- HeLa Cells : In vitro studies showed that Yb(3+) doped nanoparticles exhibited varying degrees of cytotoxicity depending on concentration. The half-maximal inhibitory concentration (IC50) was determined through MTS assays, revealing that lower concentrations were less toxic while higher concentrations led to significant cell death .

2. Apoptosis Induction

Yb(3+) has been implicated in the induction of apoptosis in cancer cells. Research indicates that exposure to Yb(3+) nanoparticles can lead to:

- Phosphatidylserine Externalization : This is an early marker of apoptosis, detectable using Annexin V staining techniques .

- Caspase Activation : Flow cytometric analysis revealed increased activation of caspases 3 and 7, key enzymes in the apoptotic pathway .

3. Reactive Oxygen Species (ROS) Generation

The presence of Yb(3+) ions has been associated with increased ROS production within cells:

- Mechanism : ROS are known to play a dual role in cellular processes; while they can induce apoptosis in high concentrations, they also serve as signaling molecules at lower levels. The ability of Yb(3+) to generate ROS suggests potential applications in photodynamic therapy where ROS can selectively kill cancer cells upon light activation .

Case Studies

Several studies have highlighted the biological implications of Yb(3+) complexes:

- Nanoparticle Applications : In one study, SiO2-coated Yb(3+) nanoparticles were utilized for imaging HeLa cells, demonstrating effective cellular uptake and minimal cytotoxicity at low concentrations. The study emphasized the potential for these nanoparticles in targeted cancer therapies due to their favorable biocompatibility and imaging capabilities .

- Theranostic Applications : Another investigation explored the use of Yb(3+) nanoparticles as theranostic agents—capable of both therapeutic and diagnostic functions—highlighting their utility in real-time monitoring of treatment efficacy through imaging techniques .

Propiedades

IUPAC Name |

2,2,2-trifluoroacetate;ytterbium(3+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2HF3O2.Yb/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUCCXROZBIRRC-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Yb+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F9O6Yb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479621 |

Source

|

| Record name | AGN-PC-0NI0TK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87863-62-5 |

Source

|

| Record name | AGN-PC-0NI0TK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.